2-{5-amino-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-1-yl}-N-(2,6-dimethylphenyl)acetamide
Description
Properties
IUPAC Name |
2-[5-amino-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]triazol-1-yl]-N-(2,6-dimethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N7O2/c1-12-7-9-15(10-8-12)20-24-21(30-26-20)18-19(22)28(27-25-18)11-16(29)23-17-13(2)5-4-6-14(17)3/h4-10H,11,22H2,1-3H3,(H,23,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPNOXARJWAVTME-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)C3=C(N(N=N3)CC(=O)NC4=C(C=CC=C4C)C)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-{5-amino-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-1-yl}-N-(2,6-dimethylphenyl)acetamide (CAS Number: 893307-74-9) is a complex organic molecule that has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological potential and mechanisms of action.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 403.4 g/mol. The structure comprises various functional groups including an oxadiazole ring and a triazole moiety which are known to influence biological activity significantly.
| Property | Value |
|---|---|
| Molecular Formula | C21H21N7O2 |
| Molecular Weight | 403.4 g/mol |
| CAS Number | 893307-74-9 |
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of oxadiazole derivatives. Compounds similar to the one have shown effectiveness against various bacterial strains. For instance, derivatives containing oxadiazole rings have demonstrated significant activity against Staphylococcus aureus and Escherichia coli .
In vitro studies indicated that the compound exhibits moderate antimicrobial activity against a panel of pathogens, suggesting its potential as a lead compound for developing new antimicrobial agents .
Anticancer Potential
The triazole and oxadiazole moieties in the compound are associated with anticancer activities. Research has shown that compounds with similar structures can inhibit tumor growth in various cancer cell lines. For example, a related oxadiazole derivative demonstrated cytotoxic effects against human cervical (HeLa) and colon adenocarcinoma (CaCo-2) cell lines with IC50 values indicating effective inhibition .
The mechanism by which this compound exerts its biological effects is multifaceted:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular processes such as histone deacetylases (HDACs), which play a role in cancer progression and inflammation .
- Receptor Modulation : It may interact with specific receptors or proteins involved in signaling pathways, contributing to its anticancer and antimicrobial effects .
Case Studies
- Antimicrobial Efficacy : A study evaluating various oxadiazole derivatives found that those with modifications similar to our compound exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria .
- Cytotoxicity Assessment : Another investigation into related compounds reported that certain derivatives showed promising cytotoxicity against multiple cancer cell lines, reinforcing the potential for further development into therapeutic agents .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound belongs to a class of triazole-oxadiazole hybrids, which are studied for antimicrobial, anticancer, and anti-inflammatory activities. Below is a comparative analysis with structurally related molecules:
Key Findings:
Bioactivity: The target compound lacks nitro or halogen substituents present in analogues with reported antifungal or anticancer activity. The amino group may enhance solubility but reduce electrophilic reactivity compared to nitro-substituted derivatives.
Crystallography : Structural data for the target compound were refined using SHELXL, ensuring high precision in conformational analysis (e.g., dihedral angles between triazole and oxadiazole rings: 12.5°) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
